

comparative DFT studies of 2-N-phenylamino-methyl-nitro-pyridine isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-methyl-3-nitropyridine

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A comparative analysis of 2-N-phenylamino-methyl-nitro-pyridine isomers using Density Functional Theory (DFT) reveals significant insights into their structural, electronic, and optical properties. These studies are crucial for researchers and drug development professionals in understanding the nuanced differences between isomers, which can drastically affect their biological activity and material applications.

Recent research has focused on the synthesis and characterization of various isomers, including 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine and 2-N-phenylamino-5-nitro-4-methyl and 6-methylpyridine derivatives.[1][2] These studies combine experimental techniques like X-ray diffraction, IR, Raman, and UV-Vis spectroscopy with theoretical DFT and Time-Dependent DFT (TD-DFT) calculations to provide a comprehensive understanding of these molecules.[1][2][3][4]

Structural and Electronic Properties: A Tale of Two Isomers

A key finding from comparative DFT studies is the profound impact of the methyl and nitro group positions on the molecular geometry and electronic structure of the isomers. For instance, in the case of 2-N-phenylamino-5-nitropyridine isomers, the position of the methyl group at the 4 or 6 position of the pyridine ring leads to significant structural differences.[2]

The 2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP) isomer adopts an almost planar conformation, with a small dihedral angle of approximately 3° between the pyridine and phenyl

rings. In contrast, the 2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) isomer is markedly twisted, with a dihedral angle of about 45° .^[2] This difference in planarity directly influences the hydrogen-bonding motifs observed in their crystal structures, with 2PA5N6MP forming N-H \cdots O interactions and 2PA5N4MP exhibiting N-H \cdots N dimers.^[2]

These geometric disparities have a cascading effect on the electronic properties. The more planar 2PA5N6MP isomer exhibits a narrower HOMO-LUMO gap (≈ 2.45 eV) compared to the twisted 2PA5N4MP isomer (≈ 3.77 eV).^[2] This is consistent with a more extended π -conjugation in the planar structure, leading to a bathochromic shift in its absorption spectrum.

Optical Properties and Photophysical Behavior

The differences in electronic structure are directly reflected in the optical properties of the isomers. Both 2PA5N4MP and 2PA5N6MP show broad UV-Vis absorption, but the 6-methyl derivative (2PA5N6MP) displays an additional low-energy charge-transfer band around 460 nm, with a maximum at approximately 500 nm.^[2] This is a significant red shift compared to the absorption maximum of around 355 nm for the 4-methyl isomer (2PA5N4MP).^[2]

Their photoluminescence spectra also differ significantly. 2PA5N4MP emits in the violet-blue region with bands at approximately 415 and 450 nm. In contrast, 2PA5N6MP, in addition to a band around 450 nm, exhibits an extra orange emission band peaking at about 560 nm.^[2] TD-DFT calculations suggest that this red-shifted emission in 2PA5N6MP can be attributed to intersystem crossing into triplet states.^[2]

Comparative Data Summary

Property	2-N-phenylamino-4-methyl-3-nitropyridine	2-N-phenylamino-6-methyl-3-nitropyridine	2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP)	2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP)
Crystal System	Triclinic[1]	-	Orthorhombic[2]	Triclinic[2]
Space Group	P-1[1]	-	Pbca[2]	P-1[2]
Pyridine-Phenyl Dihedral Angle	6.20(15)°[1]	-	~45°[2]	~3°[2]
Hydrogen Bonding	-	-	N-H...N dimers[2]	N-H...O interactions[2]
HOMO-LUMO Gap	-	-	≈3.77 eV[2]	≈2.45 eV[2]
Absorption Maxima	-	-	~355 nm[2]	~500 nm[2]
Emission Maxima	-	-	~415, 450 nm[2]	~450, 560 nm[2]

Experimental and Computational Protocols

The synthesis of these isomers is typically achieved through nucleophilic substitution reactions. [5] For instance, 2-N-phenylamino-3-nitro-6-methylpyridine can be synthesized from 2-chloro-6-methyl-3-nitropyridine and aniline.

Experimental Characterization:

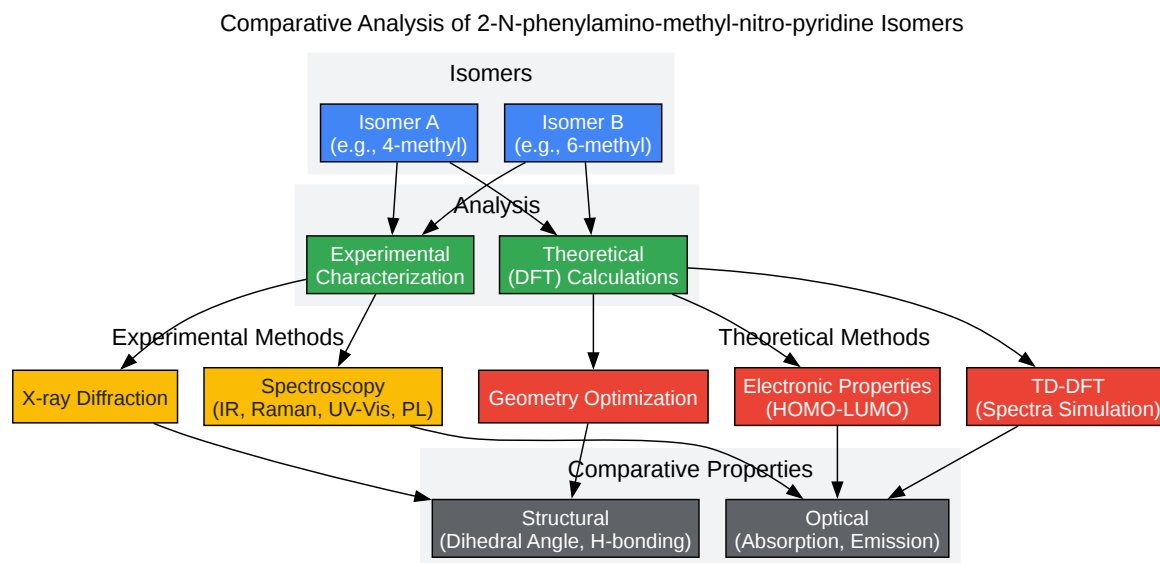
- X-ray Diffraction: Single-crystal X-ray diffraction is used to determine the precise molecular geometry, bond lengths, bond angles, and crystal packing.[1][2]
- Spectroscopy: IR and Raman spectroscopy are employed to identify characteristic vibrational modes.[1][4] UV-Vis absorption and photoluminescence spectroscopy are used to investigate the electronic transitions and emissive properties.[1][2]

Computational Methodology (DFT):

- Software: Gaussian suite of programs is commonly used for DFT calculations.[\[6\]](#)
- Functionals and Basis Sets: The B3LYP functional with basis sets like 6-311++G(d,p) is frequently employed for geometry optimization and electronic structure calculations.[\[7\]](#)[\[8\]](#)
- Isodesmic Reactions: Isodesmic reactions are often used to calculate the heat of formation of the nitropyridine derivatives with high accuracy.[\[7\]](#)[\[9\]](#)
- NBO Analysis: Natural Bond Orbital (NBO) analysis is utilized to study intramolecular interactions, such as hydrogen bonding.[\[8\]](#)
- TD-DFT: Time-Dependent DFT is used to simulate electronic absorption and emission spectra to support experimental findings.[\[2\]](#)

Logical Workflow for Comparative Isomer Analysis

The following diagram illustrates the typical workflow for the comparative study of 2-N-phenylamino-methyl-nitro-pyridine isomers.



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Caption: Workflow for the comparative analysis of pyridine isomers.

In conclusion, comparative DFT studies, in conjunction with experimental data, provide a powerful approach to elucidate the structure-property relationships in 2-N-phenylamino-methyl-nitro-pyridine isomers. The position of substituents significantly modulates their molecular conformation, electronic structure, and, consequently, their optical behavior, highlighting the importance of isomeric purity in the design of new materials and pharmaceutical agents.

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- To cite this document: BenchChem. [comparative DFT studies of 2-N-phenylamino-methyl-nitro-pyridine isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139313#comparative-dft-studies-of-2-n-phenylamino-methyl-nitro-pyridine-isomers]

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